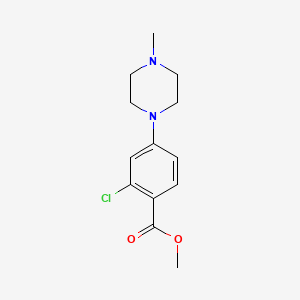

Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate

Description

Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate is a synthetic benzoate ester derivative characterized by a 2-chloro substituent on the aromatic ring and a 4-methylpiperazinyl group at the para position. The compound combines structural features of chlorinated aromatic systems and piperazine-based moieties, which are often associated with biological activity, particularly in medicinal chemistry contexts.

Properties

IUPAC Name |

methyl 2-chloro-4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)10-3-4-11(12(14)9-10)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOWVEYIEHNRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-methylpiperazine, followed by esterification with methanol . The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Substituent Effects and Structural Analogues

- Methyl 2-chlorobenzoate: This simpler analog lacks the 4-methylpiperazinyl group. It is commonly used as a precursor in organic synthesis .

- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): Features a pyridazine ring and phenethylamino group. While structurally distinct, this compound highlights the role of aromatic substituents in modulating receptor binding, a property that may parallel the piperazinyl group’s effects in the target compound .

- Benzyl benzoate : A naturally occurring ester with a benzyl group. Its lack of heterocyclic substituents reduces polarity compared to the target compound, impacting solubility and bioavailability .

Physicochemical Properties

Key Observations :

- The 4-methylpiperazinyl group in the target compound increases molecular weight and hydrophobicity (higher LogP) compared to methyl 2-chlorobenzoate.

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation for the piperazinyl group and esterification, similar to methods for I-6230 derivatives .

- Biological Potential: Piperazine-containing compounds (e.g., aripiprazole) are known for CNS activity. The chlorine substituent may further modulate electron distribution, affecting binding affinity .

- Data Gaps: No studies directly address the compound’s stability, metabolic pathways, or ecotoxicological impact. Comparisons rely on extrapolation from structurally related esters .

Biological Activity

Overview

Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses.

Synthesis

The synthesis of Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-methylpiperazine, followed by esterification with methanol. This method highlights the compound's structural features, which are crucial for its biological activity.

The biological activity of Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's piperazine moiety is significant for its pharmacological properties, enhancing its ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Activity

Research has indicated that compounds containing piperazine structures exhibit notable antimicrobial properties. For instance, studies have shown that similar piperazine derivatives possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate | TBD | TBD |

| Piperazine Derivative A | 0.0039 | Strong against S. aureus |

| Piperazine Derivative B | 0.025 | Moderate against E. coli |

Antimalarial Activity

In a study focusing on antimalarial agents, derivatives of piperazine demonstrated significant efficacy against chloroquine-resistant strains of Plasmodium falciparum. The lead compounds exhibited promising in vitro activity, suggesting that modifications at the piperazine nitrogen can enhance antiplasmodial properties .

Case Study 1: Antiparasitic Efficacy

A recent investigation into the efficacy of piperazine derivatives revealed that certain modifications led to increased activity against multidrug-resistant strains of malaria. The study highlighted that compounds with a methyl group on the piperazine ring showed improved solubility and bioavailability, which are critical for therapeutic applications .

Case Study 2: Anticancer Potential

Research has also explored the anticancer potential of similar compounds. For example, derivatives targeting cyclin-dependent kinases (CDKs) showed significant cytotoxicity in various cancer cell lines, indicating that structural modifications can lead to enhanced therapeutic profiles .

Comparative Analysis

When compared to other similar compounds, Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate exhibits distinct advantages in terms of selectivity and potency against specific biological targets. For instance, while other piperazine derivatives may show broad-spectrum activity, this compound's targeted action could lead to fewer side effects and improved efficacy.

| Compound | Target Activity | Selectivity |

|---|---|---|

| Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate | High against specific enzymes | High |

| Other Piperazine Derivatives | Broad-spectrum | Moderate |

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate, and how is structural confirmation achieved?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Esterification of 2-chloro-4-hydroxybenzoic acid to form the methyl ester.

- Step 2 : Nucleophilic substitution at the 4-position using 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

- Characterization :

- 1H NMR : Peaks for methyl ester (δ ~3.8–3.9 ppm), piperazine protons (δ ~2.4–2.6 ppm), and aromatic protons (δ ~7.2–8.0 ppm) .

- X-ray crystallography : Resolves bond angles (e.g., C–C–Cl ~120°) and hydrogen bonding networks (e.g., N–H⋯O interactions) .

- Purity : Assessed via HPLC (retention time ~4.7–4.8 min under reverse-phase conditions) .

Q. What purification strategies are effective for isolating Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (e.g., 5–10% MeOH in DCM) to separate unreacted piperazine or ester intermediates.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

- Yield Optimization : Typical yields range from 70–96%, depending on reaction time and stoichiometric ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and selectivity of the target compound?

- Methodological Answer :

- Solvent Screening : Compare DMF, THF, and acetonitrile for nucleophilic substitution efficiency. DMF enhances solubility of aromatic intermediates .

- Catalyst Use : Add catalytic KI to accelerate substitution kinetics .

- Temperature Control : Reflux at 80–100°C minimizes side reactions (e.g., ester hydrolysis) .

- Table 1 : Yield variation with solvents and catalysts.

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | None | 82 | 97% |

| THF | KI | 76 | 95% |

| Acetonitrile | None | 68 | 93% |

Q. How should contradictory biological activity data (e.g., IC₅₀ values) across studies be analyzed?

- Methodological Answer :

- Purity Verification : Use HPLC to confirm compound integrity (e.g., retention time shifts indicate degradation) .

- Assay Standardization : Re-test activity under controlled conditions (pH, temperature, cell lines).

- Stability Studies : Monitor decomposition in DMSO stock solutions over 72 hours using LC-MS .

- Example : A study reporting lower activity may use impure batches (e.g., 92% vs. 97% purity) .

Q. What computational approaches are suitable for predicting the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

- MD Simulations : Assess piperazine ring flexibility in aqueous environments to predict binding kinetics .

Structural and Analytical Challenges

Q. What crystallographic challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Methodological Answer :

- Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .

- Disorder Mitigation : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .

- Hydrogen Bonding : Identify key interactions (e.g., N–H⋯O=C) using WinGX software for refinement .

- Table 2 : Key bond angles from X-ray data .

| Bond Angle | Value (°) |

|---|---|

| C–Cl–C (aromatic) | 120.3 |

| N–C–N (piperazine) | 109.5 |

| O=C–O (ester) | 123.7 |

Biological and Pharmacological Applications

Q. How can the pharmacokinetic properties of this compound be evaluated in preclinical studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.